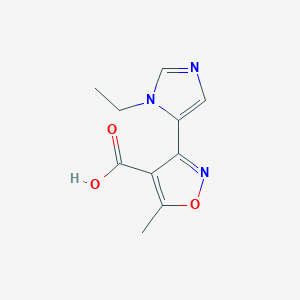![molecular formula C10H13NO2 B15326387 4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
4-[(Pyridin-2-yl)methyl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyridin-2-yl)methyl]oxolan-3-ol is a chemical compound that features a pyridine ring attached to a hydroxyl group on an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-yl)methyl]oxolan-3-ol typically involves the reaction of pyridin-2-ylmethanol with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving pyridine derivatives and oxolane precursors. The process may involve multiple steps, including purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Production of pyridin-2-ylmethanol derivatives.
Substitution: Generation of various substituted oxolane derivatives.
Applications De Recherche Scientifique
Chemistry: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has shown potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[(Pyridin-2-yl)methyl]oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-[(Pyridin-2-yl)ethyl]oxolan-3-ol
4-[(Pyridin-3-yl)methyl]oxolan-3-ol
4-[(Pyridin-4-yl)methyl]oxolan-3-ol
Uniqueness: 4-[(Pyridin-2-yl)methyl]oxolan-3-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-(pyridin-2-ylmethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-10-7-13-6-8(10)5-9-3-1-2-4-11-9/h1-4,8,10,12H,5-7H2 |
Clé InChI |
WEWXUVRZNFJUBE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)O)CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)

![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)






![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)




